

Comprehensive Reactivity Profiling of Phenyl 2-(2-methyl-2-adamantyl)acetate

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Compound of Interest

Compound Name: Phenyl 2-(2-methyl-2-adamantyl)acetate

CAS No.: 400086-31-9

Cat. No.: B3135109

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Steric-Electronic Interplay in Lipophilic Scaffold Design

Executive Summary

This technical guide details the preliminary reactivity landscape of **Phenyl 2-(2-methyl-2-adamantyl)acetate** (PMA_{DA}). While adamantane derivatives are frequently utilized in ArF photoresist lithography due to their acid-labile nature, this guide addresses the compound's utility in pharmaceutical development. Specifically, we analyze its role as a lipophilic activated ester intermediate and a potential prodrug model.

The core reactivity paradox of PMA_{DA} lies in the competition between the electronic activation provided by the phenyl leaving group (pK_a ~10) and the steric shielding imposed by the bulky 2-methyl-2-adamantyl moiety. This guide provides self-validating protocols to quantify this balance, essential for optimizing shelf-life stability and predicting metabolic fate.

Part 1: Molecular Architecture & Theoretical Reactivity

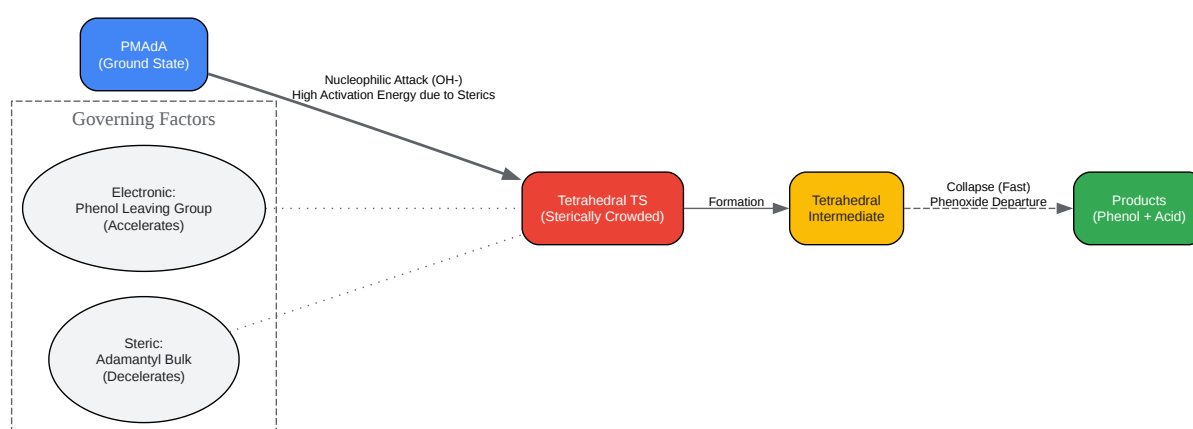
The reactivity of PMAdA is governed by the "Neopentyl-like" positioning of the adamantane cage relative to the carbonyl center. Unlike simple adamantyl esters where the cage is directly attached to oxygen, the acetate spacer in PMAdA creates a specific steric environment.

Structural Components:

- The Electrophile (Carbonyl): Activated by the phenoxy group (σ_I and σ_R effects), making it susceptible to nucleophilic attack compared to alkyl esters.
- The Shield (Adamantyl): The (2-methyl-2-adamantyl) group is a tertiary bridgehead structure. Attached to the α -carbon of the acetate, it creates significant steric drag on the transition state of nucleophilic addition.

Visualization: Steric-Electronic Conflict Pathway

The following diagram illustrates the mechanistic pathways and the energy barriers introduced by the adamantyl group during hydrolysis.



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Figure 1: Mechanistic pathway highlighting the competition between electronic activation and steric hindrance during base-catalyzed hydrolysis.

Part 2: Solvolytic Stability Profiling (Hydrolysis)

For drug development applications, determining the hydrolytic half-life (

) across the pH spectrum is critical. The phenyl ester is expected to be unstable at high pH but the adamantyl tail may provide surprising resistance at physiological pH (7.4).

Protocol 1: pH-Rate Profile Determination via HPLC

Rationale: UV-Vis spectrophotometry is often used for phenyl esters (monitoring phenol release), but the lipophilicity of the adamantyl group requires specific co-solvents to prevent precipitation, necessitating HPLC for accurate quantification.

Materials:

- Buffer Systems: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).
- Co-solvent: Acetonitrile (ACN) is required (40-50% v/v) due to the high LogP of the adamantyl group.
- Internal Standard: Benzoic acid or Naphthalene (chemically inert in these conditions).

Step-by-Step Methodology:

- Stock Preparation: Dissolve 10 mg of PMAdA in 10 mL of HPLC-grade ACN (1 mg/mL).
- Reaction Initiation: In a glass vial, mix 1.0 mL of Stock Solution with 1.0 mL of Buffer and 0.5 mL of Internal Standard solution.
 - Note: Final organic content must be kept constant across all pH runs to normalize solvent effects.
- Incubation: Thermostat at $37^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$.

- Sampling: Inject 10 μL aliquots into the HPLC at $t = 0, 5, 15, 30, 60, 120,$ and 240 minutes.
- Quenching (Critical): For pH 9.0 samples, quench immediately with 10 μL of 1M HCl to stop base-catalyzed hydrolysis before injection.
- Analysis: Monitor disappearance of PMAcA (254 nm) and appearance of Phenol (270 nm).

Data Processing: Plot

vs. time. The slope

is the pseudo-first-order rate constant.

pH Condition	Predicted	Mechanistic Insight
pH 4.0	> 48 Hours	Acid-catalyzed hydrolysis is slow; steric bulk effectively shields the carbonyl.
pH 7.4	6 - 12 Hours	Significant for prodrug design. The phenyl ester activates the molecule enough for slow release.
pH 9.0	< 30 Minutes	Base catalysis () dominates. Hydroxide ion is small enough to bypass the adamantyl shield.

Part 3: Aminolysis & Synthetic Utility

Phenyl esters are excellent acylating agents for amine drugs. PMAcA can serve as a reagent to attach the lipophilic adamantyl-acetyl motif to a hydrophilic drug payload (e.g., an amine-containing antiviral).

Protocol 2: Competitive Aminolysis Assay

Rationale: To verify if the steric bulk prevents the synthesis of amides, or if the phenyl activation overcomes it.

Workflow:

- Reaction: Mix PMAdA (1.0 eq) with Benzylamine (1.2 eq) in DCM at 25°C.
- Monitoring: TLC (Hexane:EtOAc 8:2). Phenyl esters usually react within minutes.
- Observation: If reaction takes >2 hours, the (2-methyl-2-adamantyl) group exerts a "neopentyl effect," retarding the

-like attack.
- Validation: Compare rate against Phenyl acetate (standard).

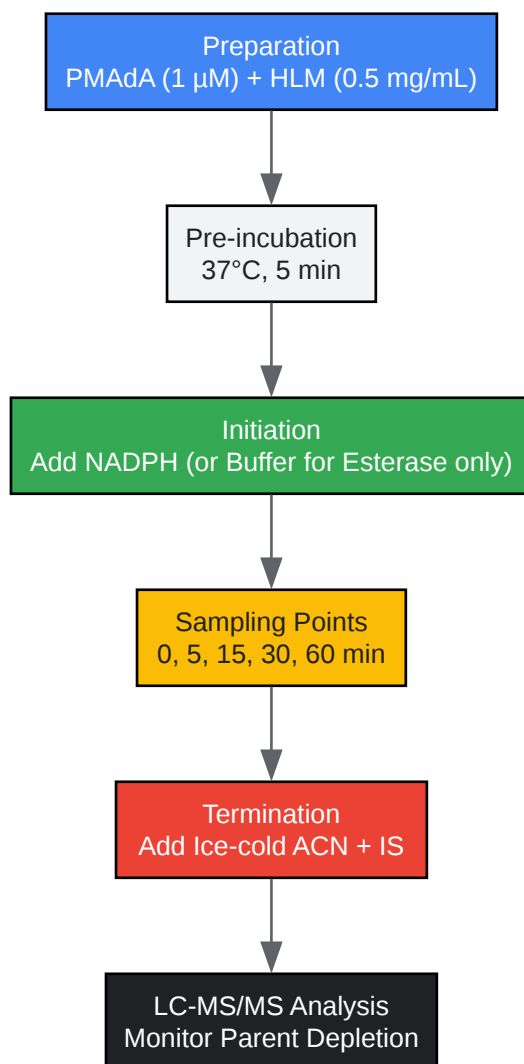
Part 4: Enzymatic Stability (Metabolic Fate)

In a biological system, chemical hydrolysis is secondary to enzymatic cleavage by esterases (carboxylesterases).

Protocol 3: Liver Microsome Stability

Rationale: The bulky adamantyl group often blocks the active site of esterases, potentially increasing the metabolic half-life compared to linear chain esters.

Experimental Workflow (DOT Visualization):



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Figure 2: Workflow for assessing enzymatic stability in Human Liver Microsomes (HLM).

Interpretation:

- Rapid Clearance: Indicates the enzyme active site can accommodate the adamantyl cage.
- High Stability: Suggests the 2-methyl-2-adamantyl group acts as a "steric shield," making this motif useful for extending the half-life of labile drugs.

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